

# A Comparative Guide to N3 and Other Irreversible Covalent Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Irreversible covalent inhibitors, which form a stable bond with the enzyme, offer a promising therapeutic strategy. This guide provides a detailed comparison of the well-characterized irreversible covalent Mpro inhibitor, N3, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.

## Performance Comparison of Irreversible Covalent Mpro Inhibitors

The following table summarizes the key performance indicators for N3 and other selected irreversible covalent inhibitors of SARS-CoV-2 Mpro. These inhibitors all act by covalently modifying the catalytic cysteine residue (Cys145) in the Mpro active site.



| Inhibitor  | Type of<br>Warhead                  | IC50 (μM)                      | kobs/[I]<br>(M <sup>-1</sup> s <sup>-1</sup> ) or<br>Ki (μΜ) | Antiviral<br>Activity<br>(EC50, µM) | Cell Line       |
|------------|-------------------------------------|--------------------------------|--------------------------------------------------------------|-------------------------------------|-----------------|
| N3         | Michael<br>Acceptor                 | -                              | 11,300                                                       | 16.77                               | Vero            |
| GRL-1720   | Indole<br>chloropyridiny<br>I ester | 0.32 (after 10 min incubation) | Ki = 2.15                                                    | 15                                  | VeroE6          |
| Cinanserin | -                                   | ~5                             | -                                                            | 19 - 34                             | Vero            |
| Ebselen    | Organoseleni<br>um                  | 0.67                           | -                                                            | 4.67                                | Vero            |
| Jun9-62-2R | Dichloroaceta<br>mide               | 0.43                           | -                                                            | 2.05                                | Caco2-<br>hACE2 |

Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. kobs/[I] is the second-order rate constant for enzyme inactivation, providing a measure of the efficiency of covalent bond formation. Ki (Inhibition constant) for irreversible inhibitors reflects the binding affinity before the covalent reaction. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response, in this case, the concentration required to inhibit viral replication by 50% in cell culture.

## **Mechanism of Action: Covalent Inhibition of Mpro**

Irreversible covalent inhibitors of Mpro, such as N3, typically function by forming a permanent covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. This process effectively and permanently inactivates the enzyme, thereby halting the viral replication process. The general mechanism involves a two-step process: initial non-covalent binding of the inhibitor to the active site, followed by a chemical reaction that forms the covalent bond. N3, being a Michael acceptor, undergoes a nucleophilic attack by the thiolate of Cys145.[1][2]



#### General Mechanism of Irreversible Covalent Mpro Inhibition





#### Workflow for FRET-based Mpro Inhibition Assay



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to N3 and Other Irreversible Covalent Mpro Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566119#comparison-of-n3-with-other-irreversible-covalent-mpro-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com